
(2S)-2-氨基-3-甲基-3-(甲磺基)丁醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol” is a type of organic compound. It contains an amino group (-NH2), a methyl group (-CH3), and a sulfanyl group (-SH) attached to a butan-1-ol backbone .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution, reduction, or condensation . The exact synthesis pathway would depend on the starting materials and the specific structure of the target molecule.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions of a compound like this would depend on its functional groups. The amino group might undergo reactions such as acylation or alkylation, while the sulfanyl group might be oxidized to a sulfonyl group . The alcohol group could be dehydrated to form an alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. It would likely be a polar molecule due to the presence of the amino and hydroxyl groups, which could make it soluble in polar solvents . Its boiling and melting points would depend on factors such as its molecular weight and the strength of intermolecular forces .科学研究应用
Ionic Conductivity in Proton-Exchange Membranes
(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol: has been studied in the context of proton-exchange membranes (PEMs). Researchers have re-cast Nafion® 1100 extruded membranes from solutions containing butan-1-ol and propan-2-ol. The ionic conductivity of these membranes was measured in 0.5 mol dm–3 H2SO4 at 295 K. Interestingly, solution-cast membranes from butan-1-ol exhibited higher conductivity than those from propan-2-ol. This difference suggests that the choice of solvent impacts membrane structure and performance .
Catalysis and Bimolecular Condensation Reactions
Butan-1-ol participates in bimolecular condensation reactions. For instance, it can undergo dehydrogenation and consecutive condensation to form more complex compounds. Researchers have explored Ag–CeO2/MWCNTs hybrid composite nanomaterials containing butan-1-ol as a catalyst. These materials exhibit diversified properties, making them relevant for catalytic applications .
Density and Viscosity Studies
In experimental and theoretical research, scientists have investigated the density and viscosity of pure methyl lactate. Additionally, they’ve compared data for 2-methyl-2-butanol with other 1-alkanols. While this specific study doesn’t focus solely on butan-1-ol, it highlights the compound’s role in understanding alcohol mixtures and their physical properties .
安全和危害
属性
IUPAC Name |
(2S)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLFILOHCNVCQ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CO)N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CO)N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

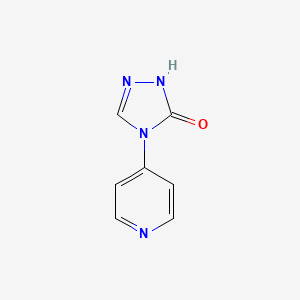

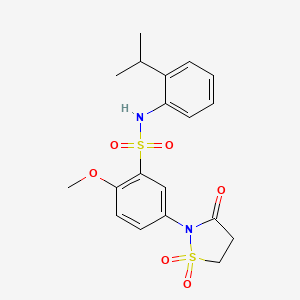
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2701980.png)

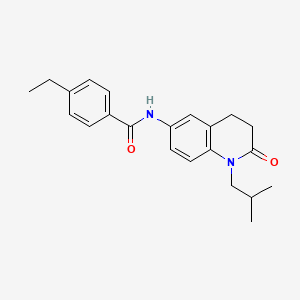
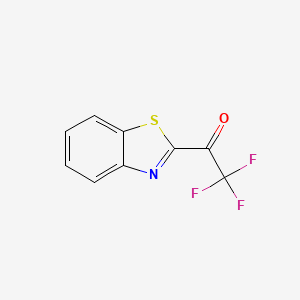
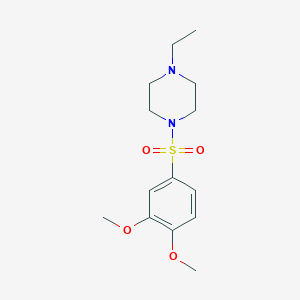

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2701988.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2701991.png)
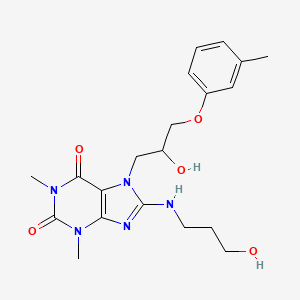
![ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2701993.png)